
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a carboxylate ester group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclohexyl ketone with a suitable epoxidizing agent in the presence of a methylating agent. One common method is the epoxidation of cyclohexyl ketone using peracids such as m-chloroperbenzoic acid (m-CPBA) followed by methylation with dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-2,2-dimethyloxirane: Similar in structure but with a methoxy group instead of a cyclohexyl group.
2,3-Dimethyloxirane: Lacks the cyclohexyl and carboxylate ester groups.
Uniqueness
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h9H,4-8H2,1-3H3 |
Clé InChI |
ODUQUFFHYSBQIT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)(C)C(=O)OC)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)
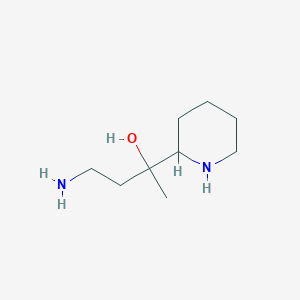
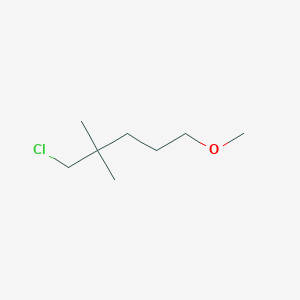
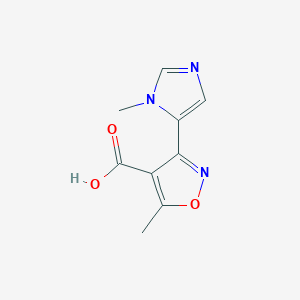
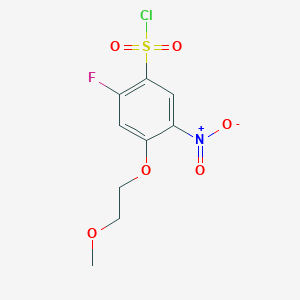


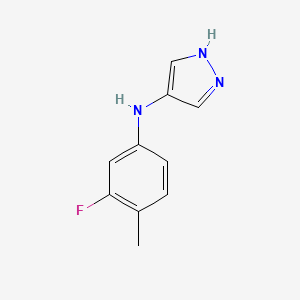



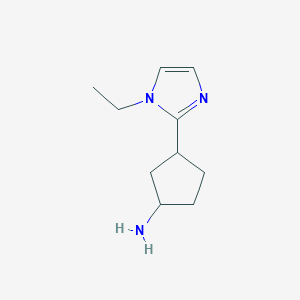

![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)
